molecular formula C16H17N3O2S B2785075 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1448053-95-9

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2785075
CAS RN: 1448053-95-9
M. Wt: 315.39
InChI Key: VEJHAJLSCZCLMP-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea, also known as TH5427, is a synthetic compound that has shown potential as a therapeutic agent in various scientific studies. It belongs to the class of urea derivatives and has been investigated for its anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea is not fully understood. However, it has been proposed that this compound inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. Inhibition of CK2 activity by this compound may lead to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been reported to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea is its selectivity for cancer cells. It has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the investigation of the potential of this compound as a combination therapy with other anti-cancer agents. Furthermore, the development of this compound analogs with improved solubility and bioavailability is an important direction for future research. Additionally, the investigation of the potential of this compound in the treatment of other diseases, such as bacterial infections and inflammatory diseases, is an area of interest.

Synthesis Methods

The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea involves the reaction of 1-methylindole-3-carboxaldehyde with 2-aminoethanol to form 1-methyl-1H-indole-3-ethanol. This intermediate is then reacted with thiophene-2-carbonyl chloride to yield 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carbonyl chloride. Finally, this compound is reacted with urea to produce this compound. The overall yield of this compound is reported to be around 30%.

Scientific Research Applications

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells. Studies have also shown that this compound can inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.

properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-19-10-12(11-5-2-3-6-13(11)19)14(20)9-17-16(21)18-15-7-4-8-22-15/h2-8,10,14,20H,9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJHAJLSCZCLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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